molecular formula C12H14N4O B14438563 3-Anilino-2-cyano-3-(dimethylamino)prop-2-enamide CAS No. 74906-88-0

3-Anilino-2-cyano-3-(dimethylamino)prop-2-enamide

Cat. No.: B14438563
CAS No.: 74906-88-0
M. Wt: 230.27 g/mol
InChI Key: SWCATGJAAXDTLG-UHFFFAOYSA-N
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Description

3-Anilino-2-cyano-3-(dimethylamino)prop-2-enamide is an organic compound with the molecular formula C12H14N4O. This compound is known for its unique structure, which includes an anilino group, a cyano group, and a dimethylamino group. It is used in various fields of scientific research due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-2-cyano-3-(dimethylamino)prop-2-enamide typically involves the condensation of aniline with 2-cyano-3-(dimethylamino)prop-2-enamide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is to use continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Anilino-2-cyano-3-(dimethylamino)prop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

Scientific Research Applications

3-Anilino-2-cyano-3-(dimethylamino)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create various functionalized compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Anilino-2-cyano-3-(dimethylamino)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Anilino-2-cyano-3-(dimethylamino)prop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

CAS No.

74906-88-0

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

3-anilino-2-cyano-3-(dimethylamino)prop-2-enamide

InChI

InChI=1S/C12H14N4O/c1-16(2)12(10(8-13)11(14)17)15-9-6-4-3-5-7-9/h3-7,15H,1-2H3,(H2,14,17)

InChI Key

SWCATGJAAXDTLG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=C(C#N)C(=O)N)NC1=CC=CC=C1

Origin of Product

United States

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